Hex-5-en-1-amine
Description
Significance of Hex-5-en-1-amine within Unsaturated Primary Amines
This compound holds a notable position within the class of unsaturated primary amines due to the specific spatial relationship between its two functional groups. The six-carbon chain places the terminal alkene at an ideal distance from the primary amine for intramolecular cyclization reactions, primarily leading to the formation of six-membered nitrogen-containing heterocycles, such as piperidines. core.ac.uknih.gov These structural motifs are prevalent in a vast array of biologically active natural products and pharmaceuticals, making synthetic routes to them highly sought after. nih.govnih.gov
The presence of an unactivated terminal alkene and a primary amine makes this compound a challenging yet rewarding substrate for the development of new catalytic systems. Unlike their N-substituted counterparts, primary aminoalkenes often exhibit different reactivity profiles and can be prone to side reactions, necessitating the design of highly selective and efficient catalysts. nih.govnih.gov The study of this compound and its analogs has therefore been instrumental in advancing the field of transition-metal-catalyzed hydroamination and other cyclization strategies. nih.govrsc.org
Strategic Utility in Synthetic Design and Reaction Development
The strategic utility of this compound is most prominently demonstrated in its application as a precursor for the synthesis of substituted piperidines and other nitrogen-containing heterocycles. Two primary strategies employed are intramolecular hydroamination and radical cyclization.
Intramolecular Hydroamination: This atom-economical process involves the addition of the N-H bond of the amine across the double bond. The development of catalysts for the hydroamination of unactivated primary aminoalkenes like this compound has been a significant area of research. nih.gov Late transition metals, such as rhodium and iridium, as well as early transition metals like zirconium, have been employed to catalyze this transformation, leading to the formation of 2-methylpiperidine. nih.govrsc.orgcdnsciencepub.com The reaction conditions and yields are highly dependent on the catalytic system used. For instance, rhodium complexes with specific phosphine (B1218219) ligands have shown promise in catalyzing the cyclization of primary aminoalkenes under relatively mild conditions. nih.gov
Interactive Data Table: Catalytic Intramolecular Hydroamination of Primary Aminoalkenes
| Catalyst System | Substrate | Product | Yield (%) | Reference |
| [Rh(CH₃CN)₂COD]BF₄ / L1 | 2-amino-hex-5-ene | 2,5-dimethylpyrrolidine | 19% conversion | nih.gov |
| {PhB(C₅H₄)(Ox⁴S-iPr,Me₂)₂}Zr(NMe₂)₂ | 2,2-diphenylpent-4-en-1-amine | 5,5-diphenyl-2-methylpyrrolidine | >95 | acs.org |
| [O⁻NO⁻]Zr Complex | Primary aminoalkenes | Chiral N-heterocycles | up to 94 | rsc.org |
Radical Cyclization: An alternative approach to constructing the piperidine (B6355638) ring from this compound involves radical cyclization. This method typically involves the generation of a nitrogen-centered or carbon-centered radical, which then attacks the double bond. For example, the N-centered radical can be formed from an N-haloamine derivative of this compound, leading to a 6-endo-trig cyclization to form a piperidinyl radical, which is then quenched. This strategy has been utilized in the synthesis of various substituted piperidines. core.ac.ukresearchgate.net
Interactive Data Table: Radical Cyclization for Piperidine Synthesis
| Radical Precursor | Reagent | Product | Diastereomeric Ratio (trans:cis) | Reference |
| 7-substituted-6-aza-8-bromooct-2-enoates | Tributyltin hydride | trans-piperidines | 3:1 to 6:1 | researchgate.net |
| 7-substituted-6-aza-8-bromooct-2-enoates | Tris(trimethylsilyl)silane | trans-piperidines | up to 99:1 | researchgate.net |
| N-Acyloxyphthalimides | Visible Light Photoredox Catalysis | N-radical for C-H amination | N/A | rsc.org |
Historical Context of this compound in Foundational Organic Transformations
The synthesis of primary amines, in general, has a rich history with several foundational methods. Early approaches included the reaction of alkyl halides with ammonia (B1221849), a process often leading to mixtures of primary, secondary, and tertiary amines. byjus.com More controlled methods were subsequently developed, such as the Gabriel synthesis, which utilizes phthalimide (B116566) as a protected source of ammonia to yield primary amines upon reaction with alkyl halides and subsequent hydrolysis. byjus.comlibretexts.org The reduction of nitriles and amides also represents a classical route to primary amines. libretexts.orgfiveable.me
The preparation of unsaturated primary amines like this compound historically relied on adaptations of these methods, for instance, by starting with an unsaturated alkyl halide. The development of catalytic hydrogenation of nitriles also provided a pathway to both saturated and, with careful control, unsaturated amines. google.com
The true significance of this compound in a historical context is tied to the rise of modern synthetic methods in the latter half of the 20th century, particularly those involving transition-metal catalysis and radical chemistry. The pioneering work on the intramolecular cyclization of unsaturated species set the stage for recognizing the utility of substrates like this compound. The development of catalytic hydroamination, initially focused on more activated or N-substituted systems, gradually expanded to include the more challenging unactivated primary aminoalkenes, with this compound and its analogs serving as important test substrates for new catalytic methodologies. nih.govnih.gov Similarly, the evolution of radical cyclization reactions provided a powerful, non-catalytic method for the construction of cyclic amines from these linear precursors. core.ac.uk
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hex-5-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-2-3-4-5-6-7/h2H,1,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICBXRYQMBKLJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40336451 | |
| Record name | hex-5-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40336451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34825-70-2 | |
| Record name | hex-5-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40336451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | hex-5-en-1-amine | |
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Synthetic Methodologies for Hex 5 En 1 Amine and Its Functionalized Analogues
Established Synthetic Pathways to Hex-5-en-1-amine
Several reliable methods have been developed for the preparation of the primary amine, this compound. These pathways often involve the transformation of readily available starting materials through robust and well-understood chemical reactions.
Preparation via Azide (B81097) Reduction
A common and effective method for synthesizing this compound is through the reduction of an azide precursor, specifically 6-azido-1-hexene. This two-step process begins with the synthesis of the azide followed by its reduction to the amine.
The initial step involves the reaction of 6-bromo-1-hexene (B1265582) with sodium azide (NaN₃) in a suitable solvent like dimethylformamide (DMF). This nucleophilic substitution reaction replaces the bromide with the azide group to yield 6-azido-1-hexene. researchgate.netgoogle.com The subsequent reduction of the azide to the primary amine can be accomplished using various reducing agents. A widely used method involves zinc powder in the presence of ammonium (B1175870) chloride. researchgate.net Other reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can also be employed for this transformation. libretexts.orgnottingham.ac.uk This method is advantageous due to the high yields and the relatively mild conditions required for the reduction step. thieme-connect.deorganic-chemistry.org
Table 1: Synthesis of this compound via Azide Reduction
| Starting Material | Reagents | Intermediate | Reducing Agent | Product | Reference |
|---|---|---|---|---|---|
| 6-bromo-1-hexene | NaN₃, DMF | 6-azido-1-hexene | Zn, NH₄Cl | This compound | researchgate.net |
| Alkyl Halide | N₃⁻ | Alkyl Azide | LiAlH₄ | Primary Amine | libretexts.org |
Amination Approaches for Alkene Precursors
Direct amination of alkenes presents an atom-economical route to amines. Hydroamination, the addition of an N-H bond across a C-C double bond, is a particularly attractive method. acs.org While the direct hydroamination of unactivated alkenes like 1-hexene (B165129) with ammonia (B1221849) can be challenging, transition-metal catalysis has enabled such transformations. thieme-connect.de These reactions often require specific catalysts and conditions to achieve regioselectivity and good yields.
Oxidative amination provides another avenue, where the alkene is converted to an amine in the presence of an oxidizing agent and a nitrogen source. acs.org For instance, palladium-catalyzed oxidative amination of aliphatic alkenes using phthalimide (B116566) as the nitrogen source can yield protected amines, which can then be deprotected to afford the primary amine. acs.org
Allylmetal Additions to Imines for Homoallylic Amines
The synthesis of homoallylic amines, such as this compound, can be achieved through the addition of allylmetal reagents to imines. acs.orgnih.govdlut.edu.cnresearchgate.net This method constructs the carbon skeleton and introduces the amino group in a single step. The reaction typically involves an allylic nucleophile, such as an allyl Grignard reagent or an allylzinc species, which attacks the electrophilic carbon of an imine. acs.org
A conceptually different approach involves the radical-radical cross-coupling between an α-amino alkyl radical and a transient allylic radical, which can be generated under photoredox catalysis. nih.govdlut.edu.cnresearchgate.net This metal-free method offers a novel strategy for synthesizing homoallylic amines from readily available materials with high regioselectivity. nih.govdlut.edu.cnresearchgate.net Furthermore, copper-catalyzed hydrometalation of allenes can generate allylcopper nucleophiles that add to imines to form homoallylic amines. mit.edu
Synthesis of N-Substituted this compound Derivatives
The synthesis of N-substituted derivatives of this compound is of significant interest for various applications. These derivatives can be prepared by modifying the primary amine or by employing synthetic routes that directly introduce the N-substituent.
N-Methylthis compound Synthesis
N-Methylthis compound can be synthesized through the direct alkylation of this compound. A common method involves the reaction of this compound with a methylating agent such as methyl iodide. This reaction proceeds via nucleophilic substitution, where the nitrogen atom of the amine attacks the methyl iodide, leading to the formation of the N-methylated product.
Another approach is the reductive amination of 5-hexenal (B1605083) with methylamine. This two-step, one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). libretexts.orglibretexts.org
Table 2: Synthesis of N-Methylthis compound
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| This compound | Methyl iodide | N-Methylthis compound | |
| 5-Hexenal | Methylamine, NaBH₄ or NaBH₃CN | N-Methylthis compound | libretexts.orglibretexts.org |
Synthesis of Other Alkylated and Arylated Analogues
The synthesis of other N-alkylated and N-arylated analogues of this compound can be achieved through several established methods. Direct N-alkylation of this compound with various alkyl halides is a straightforward approach. rsc.org However, this method can sometimes lead to overalkylation, producing tertiary amines and quaternary ammonium salts. libretexts.org
Reductive amination of 5-hexenal with different primary or secondary amines provides a more controlled route to N-alkylated derivatives. libretexts.org Transition metal-catalyzed N-alkylation of amines with alcohols, known as the "borrowing hydrogen" strategy, offers an atom-economic and environmentally friendly alternative. rsc.org
For the synthesis of N-arylated derivatives, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools. rsc.org This reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with this compound. More recently, methods for the reductive cross-coupling of nitroarenes with amines have been developed, providing another route to N-arylated amines. rsc.org
Formation of Protected this compound Intermediates
In the multi-step synthesis of complex organic molecules, the strategic use of protecting groups is fundamental to prevent unwanted side reactions of sensitive functional groups. For this compound, the primary amine group is often protected to modulate its reactivity while other transformations are carried out on the terminal alkene. The most common and effective protecting groups for amines are carbamates, which render the nitrogen atom significantly less nucleophilic. researchgate.net
Among the various carbamate (B1207046) protecting groups, tert-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz) are widely employed. researchgate.net The Boc group is typically introduced by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. lookchem.com This reaction is versatile and can be performed under relatively mild conditions, often in solvents like tetrahydrofuran (B95107) (THF), acetonitrile, or even in aqueous mixtures, which aligns with green chemistry principles. lookchem.com The resulting intermediate, tert-butyl hex-5-en-1-ylcarbamate, is stable under a variety of reaction conditions but can be readily removed with acid. lookchem.com
Similarly, the Cbz group can be installed by treating this compound with benzyl (B1604629) chloroformate. N-Cbz-protected 1-amino-hex-5-enes are valuable intermediates, particularly in syntheses involving cyclization. acs.orgscholaris.ca The Cbz group is notable for its stability and its selective removal by catalytic hydrogenolysis, a method that does not affect other functional groups like the terminal alkene. lookchem.com Another related protecting group is the ethyl carbamate, which can be formed from the reaction of hex-5-en-1-ol with ethyl chloroformate, followed by subsequent conversion to the amine. Current time information in Bangalore, IN. The choice of protecting group is dictated by the specific reaction sequence and the required conditions for its eventual removal. researchgate.net
Table 1: Comparison of Common Amine Protecting Groups for this compound
| Protecting Group | Reagent for Protection | Typical Deprotection Conditions | Key Characteristics |
|---|---|---|---|
| Boc (tert-butyloxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Acidic conditions (e.g., TFA, HCl) lookchem.com | Most common in non-peptide chemistry; flexible and mild protection conditions. lookchem.com |
| Cbz (Carboxybenzyl) | Benzyl chloroformate | Catalytic hydrogenolysis (e.g., H₂, Pd/C) lookchem.com | Stable to a wide range of conditions; removed by non-acidic/basic methods. lookchem.com |
| Ethyl carbamate | Ethyl chloroformate | Acidic or basic hydrolysis Current time information in Bangalore, IN. | Serves as a versatile building block for further transformations. Current time information in Bangalore, IN. |
| Fmoc (Fluorenylmethyloxycarbonyl) | Fmoc-Cl or Fmoc-OSu | Base (e.g., piperidine) researchgate.net | Base-labile; often used in solid-phase peptide synthesis. |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical processes that are more efficient, produce less waste, and use less hazardous substances. In the synthesis of this compound and its derivatives, these principles are being applied through the development of advanced catalytic methods and the use of environmentally benign reaction media. Such strategies not only improve the sustainability of the synthesis but can also lead to higher yields and selectivities. researchgate.net
Catalytic Methods for Enhanced Efficiency
Transition-metal catalysis offers a powerful tool for the efficient and selective synthesis of aliphatic amines and their derivatives. acs.org These methods often proceed with high atom economy and under milder conditions than classical stoichiometric reactions.
A notable example is the hydroaminomethylation of dienes, which can be a direct route to amino alcohols and subsequently to amines like this compound. The hydroformylation of 1,5-hexadiene, a related starting material, can be achieved with high regioselectivity using rhodium complexes with specialized phosphorus ligands, producing the desired linear dialdehyde. acs.orgacs.org This intermediate can then be converted to the diamine. More direct approaches, such as the hydroaminomethylation of α-olefins, have been developed using multicatalytic systems. For instance, a combination of a rhodium catalyst for hydroformylation and an iridium catalyst for reductive amination allows the reaction to proceed at low temperatures (70-80 °C) and pressures. nih.gov Another innovative approach involves a titanium-based catalyst for the hydroaminoalkylation of alkenes, which significantly shortens reaction times. nih.gov
Furthermore, protected this compound intermediates are key substrates in powerful catalytic C-C bond-forming reactions. For example, N-Cbz-protected 1-amino-hex-5-enes undergo a "Clip-Cycle" synthesis to produce 3-spiropiperidines. acs.orgscholaris.ca This two-step process involves an initial E-selective cross-metathesis with a thioacrylate, catalyzed by a Grubbs-type ruthenium catalyst, followed by an intramolecular asymmetric aza-Michael cyclization promoted by a chiral phosphoric acid catalyst. acs.orgscholaris.ca This method demonstrates how catalysis can be used to build complex molecular architectures from simple, functionalized analogues of this compound.
Table 2: Selected Catalytic Reactions in the Synthesis of this compound Analogues
| Reaction Type | Catalyst System | Substrate Example | Product Type | Research Finding |
|---|---|---|---|---|
| Cross-Metathesis | Grubbs II Catalyst (Ruthenium-based) | N-Cbz-protected 1-amino-hex-5-ene and a thioacrylate | Clipped intermediate for cyclization | Forms E-isomers in 43–91% yields. scholaris.ca |
| Aza-Michael Cyclization | Chiral Phosphoric Acid | Cross-metathesis product | Enantioenriched 3-spiropiperidines | Yields up to 87% with high enantioselectivity (96:4 er). acs.orgscholaris.ca |
| Hydroaminomethylation | Dual Rh/Ir catalysts | α-Olefins and various amines | Linear amines | Effective at low temperatures (70-80 °C) and pressures. nih.gov |
Solvent-Free or Aqueous Media Considerations
One of the core principles of green chemistry is the reduction or elimination of volatile organic solvents (VOCs). The use of water as a reaction medium is highly desirable due to its non-toxic, non-flammable, and inexpensive nature. mdpi.com
In the context of this compound synthesis, certain steps can be adapted to aqueous conditions. As mentioned previously, the protection of an amine with a Boc group can be effectively carried out in water or a biphasic mixture of water and an organic solvent like THF. lookchem.com This approach avoids the use of large quantities of anhydrous organic solvents. Research into the synthesis of amine-functionalized nanoparticles has also utilized aqueous media, highlighting its benefits for subsequent bioimaging applications. researchgate.net
Solvent-free synthesis, another green alternative, often involves mechanochemical methods (grinding) or heating reactants together without a solvent. google.comacs.org While specific solvent-free methods for the primary synthesis of this compound are not widely documented, the general approach is gaining traction for various amine reactions, such as the synthesis of imines and amides. google.comresearchgate.net For example, the condensation of amines with carbonyl compounds to form Schiff bases has been achieved efficiently under solvent-free microwave-assisted conditions, a technique that offers high yields and significantly reduced reaction times. researchgate.net The application of such solvent-free or aqueous-based methodologies to the synthesis and functionalization of this compound represents a promising area for future development in sustainable chemistry. researchgate.netmdpi.com
Mechanistic Investigations of Reactions Involving Hex 5 En 1 Amine
Radical Cyclization Studies of Hex-5-en-1-amine Derivatives
The hex-5-enyl radical, readily generated from derivatives of this compound, is a classic system for studying intramolecular radical additions to double bonds. These studies are pivotal for constructing five-membered ring systems, which are common motifs in natural products and pharmaceuticals.
Intramolecular 5-Exo Cyclizations and Stereoselectivity
The intramolecular cyclization of the hex-5-enyl radical system is known to proceed with a high degree of regioselectivity. The reaction overwhelmingly favors the 5-exo-trig pathway, which results in the formation of a five-membered ring and a primary radical, over the alternative 6-endo-trig pathway that would yield a six-membered ring and a less stable secondary radical. acs.org This preference is a cornerstone of radical chemistry, often utilized in synthetic strategies to construct cyclopentane (B165970) derivatives. researchgate.net
The stereoselectivity of these cyclizations is largely governed by the transition state geometry. Seminal work by Beckwith and others proposed that the cyclization proceeds through a chair-like transition state to minimize steric interactions. mdpi.com This model successfully predicts the stereochemical outcome in many cases, typically favoring the formation of 1,2-trans substituted products. mdpi.com For instance, the cyclization of O-stannyl ketyl intermediates derived from ketones bearing an alkene tether has been shown to yield products with a high degree of stereocontrol, which can be explained by a chair-like intermediate. The inherent regioselectivity of these reactions makes them highly predictable and useful for creating complex cyclic architectures from acyclic precursors. researchgate.net
| Radical Precursor System | Major Cyclization Pathway | Observed Stereoselectivity | Rationale |
|---|---|---|---|
| Unsubstituted Hex-5-enyl Radical | 5-Exo-Trig | Mixture of cis and trans isomers | Low barrier to rotation in the open-chain radical. |
| Substituted Hex-5-enyl Radicals | 5-Exo-Trig | Predominantly 1,2-trans products | Adoption of a low-energy, chair-like transition state. mdpi.com |
| O-Stannyl Ketyl Intermediate | 5-Exo-Trig | >4:1 endo:exo ratio | The stereochemistry is explained by a Beckwith chair-like intermediate. |
Influence of Substituents on Cyclization Pathways
Substituents on the hex-5-enyl framework can profoundly influence the rate and outcome of the radical cyclization. The position and nature of the substituent—whether on the alkene or the carbon bearing the radical—can alter the stability of the transition state and the resulting radical intermediate.
Studies on α-carbomethoxy hex-5-enyl radicals have shown that substituents at the C6 position (the terminal carbon of the double bond) affect the cyclization rate. nih.gov For example, a single phenyl substituent at C6 increases the cyclization rate significantly more than two phenyl groups do. nih.govresearchgate.net Computational studies suggest this is because two phenyl groups are forced to twist in the transition state, reducing stabilizing conjugation, whereas a single phenyl group can remain flat. nih.govresearchgate.net Similarly, introducing a methyl group alongside a phenyl substituent at C6 also causes the phenyl ring to twist, decreasing the rate constant compared to the singly phenyl-substituted radical. nih.govresearchgate.net
Fluorine substitution can also have a dramatic impact. While fluorines on or near the double bond have little electronic effect on the rate or regiochemistry, substitution at the radical-bearing carbon can significantly alter reactivity, an effect attributed to polar effects on the transition state and radical pyramidalization. rsc.org In other systems, substitution at the alkene terminus generally does not alter the preference for the 5-exo-trig pathway; however, if both termini of the olefin are substituted, the cyclization may be completely inhibited. mdpi.com
| Substituent(s) at C6 | Effect on Cyclization Rate | Transition State Feature |
|---|---|---|
| Single Phenyl | Significant Increase | Phenyl ring remains flat, maximizing stabilization. |
| Two Phenyls | Increase (less than single phenyl) | Both phenyl rings are twisted. |
| Phenyl and Methyl | Increase (less than single phenyl) | Phenyl ring is twisted due to steric interaction with methyl. |
Stereochemical Control in Hex-5-enyl Radical Cyclizations
Achieving precise stereochemical control is a primary goal in synthetic chemistry. In hex-5-enyl radical cyclizations, control over the formation of new stereocenters relies on understanding the subtle conformational and stereoelectronic effects within the transition state. As mentioned, the preference for a chair-like transition state is a powerful directing principle. mdpi.com
Detailed studies by RajanBabu on carbohydrate-derived systems demonstrated that the local conformation around the reacting centers dictates whether the transition state is "chair-like" or "boat-like". mdpi.com The conformation that minimizes allylic strain will dominate the reaction pathway. Both chair and boat transition states can lead to the observed 1,2-trans products, which are often favored. mdpi.comacademictree.org
The substitution pattern along the acyclic chain is also critical. It has been observed that 1- or 3-substituted hex-5-enyl radicals predominantly yield cis-disubstituted cyclic products. researchgate.net In contrast, 2- or 4-substituted radicals tend to give mainly trans-products. researchgate.net This predictability highlights the importance of substrate design in directing the stereochemical outcome of the cyclization. By carefully placing substituents, chemists can guide the radical to cyclize in a way that sets the desired relative stereochemistry in the resulting five-membered ring.
Hydroamination Reactions of the Alkene Moiety
The intramolecular hydroamination of this compound and its derivatives represents an atom-economical method for synthesizing substituted piperidines. This transformation involves the direct addition of the N-H bond across the C=C double bond and is typically facilitated by transition metal catalysts.
Transition Metal-Catalyzed Hydroamination Pathways
A range of late transition metals, including rhodium, iridium, and palladium, as well as rare-earth metals like lutetium and yttrium, have been shown to catalyze the intramolecular hydroamination of aminoalkenes. acs.orgcdnsciencepub.comnih.govresearchgate.net The mechanism of these reactions is highly dependent on the metal, the ligands, and the substrate. Two primary mechanistic pathways are generally considered. nih.gov
Alkene Insertion into a Metal-Amide Bond: In this pathway, the amine first coordinates to the metal center and is deprotonated to form a metal-amide species. The pendant alkene then inserts into the metal-nitrogen bond, forming a new carbon-nitrogen bond and a metal-carbon bond, which is subsequently protonated to release the cyclic amine product and regenerate the catalyst.
Nucleophilic Attack on a Coordinated Alkene: Alternatively, the alkene can coordinate to the electron-deficient metal center, activating it toward nucleophilic attack by the amine. nih.gov This pathway is common for catalysts based on metals like platinum and palladium. nih.gov
Recent reviews highlight the breadth of catalytic systems developed for this purpose, emphasizing that the choice of catalyst is crucial for achieving high efficiency and selectivity. researchgate.netacs.org For example, rhodium aminophosphine (B1255530) complexes have been shown to be highly active for the hydroamination of primary amines, tolerating a wide variety of functional groups under mild conditions. nih.gov
Asymmetric Hydroamination Approaches
A significant focus of research in this area has been the development of asymmetric hydroamination, which allows for the synthesis of chiral piperidines from achiral starting materials. This is achieved by using a chiral catalyst, typically a metal complex coordinated to a chiral ligand.
Rare-earth metal complexes with C1-symmetric aminodiolate ligands have been successfully employed for the asymmetric cyclization of aminoalkenes. acs.org For instance, a lutetium complex provided the cyclized product from (2,2-diphenylhex-5-enyl)amine with 73% enantiomeric excess (ee). acs.orgresearchgate.net Similarly, calcium complexes bearing chiral bis(oxazolinylphenyl)amine (BOPA) ligands have achieved unprecedented selectivity for calcium-catalyzed hydroamination, reaching up to 50% ee in the formation of pyrrolidines. rsc.org Copper-catalyzed methods using chiral phosphine (B1218219) ligands have also emerged as a powerful tool for synthesizing enantioenriched diamines from allylic amines. mit.edu
The success of these asymmetric approaches relies on the ability of the chiral ligand to create a well-defined, sterically constrained environment around the metal center. This chiral pocket dictates the facial selectivity of the alkene insertion or the trajectory of the amine's nucleophilic attack, ultimately controlling the absolute stereochemistry of the product.
| Metal | Ligand Type | Substrate Example | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Lutetium (Lu) | C1-Symmetric Aminodiolate | (2,2-diphenylhex-5-enyl)amine | 73% ee | acs.orgresearchgate.net |
| Yttrium (Y) | C1-Symmetric Aminodiolate | (2,2-diphenylpent-4-enyl)amine | 92% ee | acs.org |
| Calcium (Ca) | Bis(oxazolinylphenyl)amine (BOPA) | N-benzyl-2,2-diphenylpent-4-en-1-amine | >40% ee | rsc.org |
| Copper (Cu) | (R)-DTBM-SEGPHOS | (E)-N-(hex-2-en-1-yl)pivalamide | 96% ee | mit.edu |
| Zirconium (Zr) | [O-NO-]-type from amino acids | Primary aminoalkenes | up to 94% ee | researchgate.net |
Regioselectivity and Stereoselectivity in Hydroamination
The intramolecular hydroamination of this compound and its analogs to form substituted piperidines is a significant transformation in organic synthesis. acs.orgrsc.orgmdpi.comcore.ac.ukorganic-chemistry.org The regioselectivity and stereoselectivity of this reaction are highly dependent on the catalyst system employed.
Organolanthanide complexes are effective catalysts for the intramolecular hydroamination of various unsaturated carbon-carbon bonds, including those in alkenes and dienes. nih.gov These reactions typically proceed with high turnover frequencies and excellent stereoselectivities. nih.gov The general mechanism involves the insertion of the C-C multiple bond into the lanthanide-nitrogen (Ln-N) bond, which is often the rate-limiting step. This is followed by rapid protonolysis by another amine substrate to regenerate the catalyst. nih.gov For aminoalkenes like this compound, lanthanide catalysts generally favor the formation of the exo-cyclized product, leading to a five-membered ring (pyrrolidine derivative) if the chain length allows. However, for this compound, the formation of a six-membered piperidine (B6355638) ring is the primary outcome. The reaction is typically cis-selective due to the inner-sphere attack of the nitrogen on the coordinated alkene. libretexts.org
Group 4 metal complexes, particularly those of titanium and zirconium, also catalyze the hydroamination of aminoalkenes. capes.gov.brrsc.org Zirconium-based catalysts have shown notable success in the cyclohydroamination of aminoalkenes. rsc.org A tethered bis(ureate) zirconium complex has demonstrated high reactivity and is generally regioselective for the anti-Markovnikov product in intermolecular alkyne hydroamination and chemoselective for hydroamination over other side reactions when forming six- and seven-membered rings from aminoalkenes. capes.gov.brubc.ca The mechanism with these early transition metals often begins with the generation of a metal-amido intermediate. The alkene then inserts into the metal-nitrogen bond, a step that dictates the regioselectivity of the process. nih.gov
Catalysts based on late transition metals such as rhodium, palladium, and gold have also been investigated. researchgate.netacs.orgntu.edu.sg For instance, a rhodium catalyst with a Cy-MOP-type ligand has been used for the asymmetric intramolecular hydroamination of unactivated alkenes, yielding chiral pyrrolidines with high enantioselectivity. acs.org Palladium-catalyzed hydroamination can proceed via different mechanisms, including nucleophilic attack of the amine on a coordinated alkene. researchgate.netacs.org The regioselectivity can sometimes be controlled by the choice of catalyst and reaction conditions. For example, in some palladium-catalyzed reactions, the addition of a Brønsted base can switch the regioselectivity. researchgate.net
The table below summarizes the regioselectivity observed with different catalyst systems for the hydroamination of this compound and related aminoalkenes.
| Catalyst System | Substrate | Major Product | Regioselectivity | Ref. |
| Organolanthanide Complexes | Aminoalkenes | Cyclic Amines | High (often exo) | nih.gov |
| Cp'₂LnCH(TMS)₂ | Aminoallenes | α-Alkenyl Heterocycles | Regioselective | acs.org |
| Zirconium bis(ureate) Complex | Aminoalkenes | 6- and 7-membered Rings | Chemoselective | capes.gov.brubc.ca |
| Rh(COD)₂BF₄ / Cy-MOP | Benzyl-protected Aminoalkenes | Chiral Pyrrolidines | High ee | acs.org |
| Palladium Complexes | 6-Aminohex-1-yne | 2-Methyl-1,2-dehydropiperidine | Regioselective | researchgate.net |
Rearrangement Processes Involving this compound Scaffolds
The 2-aza-Cope rearrangement is a nih.govnih.gov-sigmatropic rearrangement involving a nitrogen-containing 1,5-diene system. wikipedia.orgtcichemicals.com This reaction is a powerful tool for the synthesis of complex amines. numberanalytics.com For analogues of this compound, this rearrangement typically involves the formation of an imine or iminium ion intermediate, which then undergoes the sigmatropic shift. numberanalytics.comrsc.org
The general mechanism starts with the condensation of a homoallylic amine, an analogue of this compound, with an aldehyde to form an aldimine. nih.gov In the presence of an acid catalyst (Brønsted or Lewis), this aldimine is protonated to form an iminium ion. wikipedia.orgrsc.org This cationic species then undergoes a nih.govnih.gov-sigmatropic rearrangement through a six-membered, chair-like transition state. rsc.org The terminal alkene acts as the nucleophile, and the iminium ion serves as the electrophile, leading to the formation of a new carbon-carbon bond. rsc.org The resulting rearranged iminium ion is then hydrolyzed to yield the final α-substituted homoallylic amine product. wikipedia.org
The reaction's facility is attributed to the presence of the charged heteroatom, which lowers the activation barrier compared to the all-carbon Cope rearrangement. wikipedia.org The process is often coupled with a subsequent Mannich cyclization, providing a tandem reaction sequence to build complex polycyclic amine structures. wikipedia.org Various catalysts, including chiral phosphoric acids and metal catalysts like iron(III) chloride, have been employed to promote this rearrangement, sometimes with high enantioselectivity. rsc.orgnih.govmdpi.com For example, DFT calculations on the chiral phosphoric acid-catalyzed 2-aza-Cope rearrangement have shown that the transition state is stabilized by multiple hydrogen bonds between the substrate and the catalyst. rsc.org
| Catalyst | Substrate 1 | Substrate 2 | Product | Key Mechanistic Feature | Ref. |
| Chiral Phosphoric Acid | Amine | Aldehyde | Chiral Homoallylic Amine | H-bond activated six-membered transition state | rsc.org |
| Iron(III) Chloride | 1,1-Diphenylhomoallylamine | Aldehyde | α-Substituted Homoallylamine | Cationic rearrangement of in situ generated aldimine | nih.gov |
| HFIP (metal-free) | 1,1-Diphenylhomoallylamine | Aldehyde | α-Substituted Homoallylamine | Promotion of rearrangement at room temperature | rsc.org |
The oxymercuration-demercuration reaction is a classic method for the hydration of alkenes. While the initial oxymercuration step proceeds via an anti-addition and is not prone to rearrangements, the subsequent demercuration step, typically carried out with sodium borohydride (B1222165) (NaBH₄), involves a free radical mechanism. wikipedia.orgmasterorganicchemistry.com This radical nature of the demercuration step can lead to rearrangements, especially with substrates like this compound that contain a pendant alkene.
When an aminomercurial derived from this compound is treated with NaBH₄, a homolytic cleavage of the carbon-mercury bond occurs, generating an alkyl radical. This radical can then undergo intramolecular cyclization. The 5-hexenyl radical is a well-studied system and serves as a "radical clock" due to its known rate of cyclization. illinois.edu It predominantly undergoes a 5-exo-trig cyclization to form a (cyclopentylmethyl) radical. illinois.eduwikipedia.org The preference for the 5-exo closure over the 6-endo closure is kinetically controlled, with the chair-like transition state for the five-membered ring formation being lower in energy. libretexts.orgresearchgate.net
This cyclization competes with the direct reduction of the initial radical by NaBH₄. The product distribution between the direct reduction product (a saturated amine) and the cyclized product (a methylcyclopentyl-substituted amine) depends on the relative rates of these two competing pathways. Factors such as the concentration of the reducing agent and the presence of substituents can influence this outcome. For instance, lower concentrations of the hydride donor would favor the cyclization pathway. wikipedia.org While the classic 5-hexenyl radical cyclization is highly regioselective for the five-membered ring, certain structural features can sometimes lead to the formation of six-membered ring products. libretexts.org
| Radical Precursor | Reaction Condition | Major Product(s) | Mechanistic Insight | Ref. |
| 5-Hexenyl Radical | Radical Cyclization | Cyclopentylmethyl Radical | Kinetically favored 5-exo closure | illinois.eduwikipedia.orgresearchgate.net |
| Organomercurial from Alkene | Reductive Demercuration (NaBH₄) | Alcohol/Amine + Rearranged Products | Free-radical intermediate can rearrange | wikipedia.orgmasterorganicchemistry.com |
| 5-Methyl-5-hexenyl Radical | Radical Cyclization | Increased 6-membered ring formation | Steric effects on transition state | libretexts.org |
2-Aza-Cope Rearrangement with this compound Analogues
Electrophilic and Nucleophilic Reactivity of this compound
This compound possesses two primary reactive sites: the nucleophilic amine group and the alkene double bond, which can act as a nucleophile or be subject to electrophilic attack. cymitquimica.comcymitquimica.com
Nucleophilic Reactivity: The primary amine group (-NH₂) is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This allows it to react with a wide range of electrophiles.
Reaction with Aldehydes and Ketones: this compound can undergo nucleophilic addition to carbonyl compounds to form imines (from aldehydes) or enamines (if it were a secondary amine). libretexts.org This reaction is fundamental to the 2-aza-Cope rearrangement discussed previously. The initial nucleophilic attack of the amine on the carbonyl carbon is followed by dehydration to yield the C=N double bond. libretexts.org
Acylation: It can be readily acylated by reacting with acyl chlorides or anhydrides to form amides.
Alkylation: The amine can act as a nucleophile in S_N2 reactions with alkyl halides, although over-alkylation can be an issue.
Michael Addition: The amine can participate in Michael additions to α,β-unsaturated carbonyl compounds. An intramolecular version of this, the aza-Michael reaction, is used in the synthesis of piperidines. rsc.org
Complex Formation: The amine can act as a ligand, coordinating to metal centers to form metal complexes, for example, with palladium. biosynth.comcymitquimica.com
Electrophilic Reactivity (of the alkene): The π-bond of the alkene moiety is electron-rich and thus nucleophilic, making it susceptible to attack by electrophiles.
Electrophilic Addition: It can undergo typical electrophilic addition reactions with reagents like halogens (Br₂, Cl₂), hydrogen halides (HBr, HCl), and water (in the presence of an acid catalyst). The regioselectivity of these additions generally follows Markovnikov's rule, although rearrangements are possible if carbocation intermediates are formed.
Oxymercuration: As discussed, the alkene reacts with mercuric acetate (B1210297) in an electrophilic addition to form an organomercury adduct. wikipedia.org
Hydroboration-Oxidation: This two-step process would lead to the anti-Markovnikov addition of water across the double bond, resulting in a terminal alcohol.
Radical Addition: In the presence of radical initiators, reagents like HBr can add to the alkene via an anti-Markovnikov pathway.
The dual functionality of this compound allows it to be a versatile building block in synthesis, enabling the construction of various heterocyclic and acyclic structures. acs.orgmdpi.com
Transformative Chemical Reactions of Hex 5 En 1 Amine
Cyclization Reactions for Heterocycle Synthesis
The presence of both a nucleophilic amine and a reactive alkene within the same molecule makes hex-5-en-1-amine an ideal substrate for intramolecular cyclization reactions, leading to the formation of important nitrogen-containing heterocyclic scaffolds.
Palladium-Catalyzed Oxidative Cyclization to Nitrogen-Containing Heterocycles
Palladium-catalyzed oxidative cyclization represents a powerful strategy for the synthesis of nitrogen heterocycles from unsaturated amines like this compound. These reactions typically involve the formation of a C-N bond through an intramolecular aminopalladation of the alkene, followed by subsequent transformations. The use of molecular oxygen as a green and sustainable oxidant is a noteworthy feature of many of these methods. lookchem.comacs.org
In these transformations, a palladium(II) catalyst activates the alkene, making it susceptible to nucleophilic attack by the tethered amine. The resulting organopalladium intermediate can then undergo various reaction pathways, including β-hydride elimination, to afford the cyclized product and regenerate the active palladium catalyst. The choice of ligands, solvents, and other reaction parameters can significantly influence the efficiency and selectivity of the cyclization. acs.orgrsc.org For instance, palladium(II) acetate (B1210297) in the presence of a ligand like pyridine (B92270) and molecular oxygen has been shown to effectively catalyze the oxidative cyclization of various heteroatom nucleophiles onto unactivated olefins. acs.org
Intramolecular Aza-Michael Cyclization in Piperidine (B6355638) Synthesis
The intramolecular aza-Michael reaction is a key method for the synthesis of piperidines, which are prevalent structural motifs in a vast number of pharmaceuticals and natural products. rsc.org This reaction involves the conjugate addition of the amine functionality of a this compound derivative to an electron-deficient alkene.
A "Clip-Cycle" approach has been developed for the asymmetric synthesis of 3-spiropiperidines. rsc.orgrsc.org This two-step process begins with a highly E-selective cross-metathesis reaction (the "Clip" stage) between an N-protected this compound and a thioacrylate. The subsequent "Cycle" step involves an intramolecular asymmetric aza-Michael cyclization catalyzed by a chiral phosphoric acid, yielding enantioenriched 3-spiropiperidines in good yields and high enantiomeric ratios. rsc.orgrsc.orgwhiterose.ac.uk The use of chiral phosphoric acids as catalysts is crucial for controlling the stereochemistry of the newly formed chiral center. whiterose.ac.ukwhiterose.ac.uk
| Entry | N-Protected this compound Derivative | Thioacrylate | Product (3-Spiropiperidine) | Yield (%) | Enantiomeric Ratio (er) |
| 1 | N-Cbz-hex-5-en-1-amine | Mesityl thioacrylate | Corresponding 3-spiropiperidine | up to 87 | 96:4 |
| 2 | Various substituted N-Cbz-hex-5-en-1-amines | p-Toluene substituted thioacrylate | Various 3-spiropiperidines | 43-91 | up to 97:3 |
Table 1: Asymmetric Synthesis of 3-Spiropiperidines via 'Clip-Cycle' Approach. Data sourced from multiple experiments. rsc.orgwhiterose.ac.ukresearchgate.net
Construction of Pyrrolizidine (B1209537) and Indolizidine Derivatives
Pyrrolizidine and indolizidine alkaloids are important classes of nitrogen-containing natural products with a wide range of biological activities. acs.org this compound derivatives can be utilized in palladium-catalyzed oxidative cascade cyclizations to construct these bicyclic frameworks. lookchem.comthieme-connect.com
An efficient method involves the palladium-catalyzed aerobic oxidative cyclization of aliphatic alkenyl amides, derived from this compound, to produce a variety of pyrrolizidine and indolizidine derivatives in moderate to good yields. lookchem.com This reaction uses molecular oxygen as the terminal oxidant, highlighting its environmentally friendly nature. lookchem.com The reaction mechanism is believed to proceed through a syn-aminopalladation of the alkene, followed by further cyclization steps to form the bicyclic core. thieme-connect.com The choice of palladium source and base can influence the reaction outcome. thieme-connect.com
Cross-Coupling and Metathesis Reactions
Beyond cyclization, the terminal alkene of this compound is a versatile handle for other carbon-carbon bond-forming reactions, such as cross-coupling and metathesis, further expanding its synthetic utility.
Cross-Metathesis with Thioacrylates for Spiropiperidine Synthesis
As previously mentioned in the context of piperidine synthesis (Section 4.1.2), cross-metathesis is a crucial first step in the "Clip-Cycle" strategy. rsc.orgrsc.org This reaction, typically catalyzed by a ruthenium-based catalyst like the Hoveyda-Grubbs 2nd generation catalyst, efficiently couples N-protected hex-5-en-1-amines with thioacrylates. rsc.org The reaction is highly E-selective, providing the necessary precursor for the subsequent intramolecular aza-Michael cyclization. rsc.org This method allows for the straightforward synthesis of a range of functionalized piperidines by varying the substituents on the this compound starting material. rsc.org
| Reactant 1 (N-Protected this compound) | Reactant 2 (Thioacrylate) | Catalyst | Product (E-alkene) | Yield (%) |
| Various N-Cbz-hex-5-en-1-amines (1a,d-k) | Thioacrylate (2) | Hoveyda-Grubbs Catalyst™ 2nd generation | Corresponding cross-metathesis products (3a-j) | 43-91 |
Table 2: Cross-Metathesis of N-Protected Hex-5-en-1-amines with Thioacrylates. rsc.orgresearchgate.net
Aminocarbonylation of Alkenyl Halides
Aminocarbonylation is a powerful palladium-catalyzed reaction that introduces a carbonyl group and an amine in a single step. rsc.org While direct aminocarbonylation using this compound itself is less commonly documented in readily available literature, the amine functionality makes it a suitable nucleophile for such transformations. In a broader context, primary amines are widely used in the aminocarbonylation of aryl and alkenyl halides to produce amides. rsc.orguc.pt The general reaction involves the oxidative addition of the palladium(0) catalyst to the alkenyl halide, followed by CO insertion and subsequent nucleophilic attack by the amine.
A related transformation involves the conversion of this compound to its corresponding N-aryl derivative, which can then participate in palladium-catalyzed reactions. For instance, 4-(hex-5-enylamino)benzonitrile can be synthesized from this compound and an appropriate aryl bromide via a Buchwald-Hartwig amination reaction. This product, now containing a secondary amine, could potentially undergo further transformations.
Derivatization of the Amine Functionality
The primary amine group in this compound is a versatile functional handle, readily undergoing reactions typical of primary amines to yield a variety of derivatives. These transformations are fundamental in modifying the compound's properties and for its incorporation into more complex molecular architectures.
Acylation and Sulfonylation Reactions
The nucleophilic character of the amine nitrogen allows for straightforward acylation and sulfonylation. These reactions are crucial for installing protecting groups or for synthesizing amides and sulfonamides, which are prevalent motifs in biologically active molecules and functional materials.
Acylation involves the reaction of this compound with an acylating agent, such as an acyl chloride or acid anhydride (B1165640), typically in the presence of a base to neutralize the acid byproduct. orientjchem.org For instance, the reaction with acetic anhydride can produce N-(hex-5-en-1-yl)acetamide. scielo.org.co Research has shown that such acylations can be carried out efficiently under various conditions, including environmentally benign methods like using ultrasonic irradiation in the absence of a solvent or catalyst. orientjchem.org These methods often result in high yields and require shorter reaction times. orientjchem.org The resulting N-acyl derivatives are valuable intermediates in organic synthesis. scielo.org.comdpi.com
Sulfonylation of this compound with sulfonyl chlorides, such as benzenesulfonyl chloride, in the presence of a base like triethylamine, yields the corresponding N-sulfonylamine. A representative procedure involves dissolving the amine in a suitable solvent like dichloromethane (B109758) (DCM), cooling the mixture, and then adding the sulfonyl chloride. The base scavenges the HCl generated during the reaction. Optimization studies have identified DCM as an optimal solvent for this transformation, balancing reaction speed and the ease of product purification.
Table 1: Optimized Conditions for Sulfonylation of this compound
| Parameter | Optimal Condition | Rationale/Observation |
|---|---|---|
| Reagent | Benzenesulfonyl chloride | Forms the corresponding benzenesulfonamide (B165840) derivative. |
| Solvent | Dichloromethane (DCM) | Provides a good balance of reaction rate and product solubility. |
| Base | Triethylamine (Et₃N) | Acts as an effective scavenger for the HCl byproduct. |
| Temperature | 0 °C | Controlled conditions to manage reaction exothermicity. |
| Stoichiometry | 1:1.2 (Amine:Sulfonyl Chloride) | Minimizes potential di-sulfonation byproducts. |
| Atmosphere | Inert (Argon/Nitrogen) | Prevents potential oxidation of the terminal double bond. |
Formation of Imines and Schiff Bases
This compound, as a primary amine, reacts with aldehydes or ketones to form imines, also known as Schiff bases. libretexts.orgbyjus.com This condensation reaction is characterized by the formation of a carbon-nitrogen double bond (C=N) and the elimination of a water molecule. libretexts.orgbyjus.com The reaction is typically reversible and often catalyzed by mild acid. masterorganicchemistry.com
The mechanism proceeds via a two-stage process. libretexts.org First, the nucleophilic amine attacks the electrophilic carbonyl carbon, leading to a zwitterionic intermediate that quickly undergoes a proton transfer to form a neutral carbinolamine. libretexts.org In the second stage, the hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water). libretexts.org Subsequent elimination of water and deprotonation of the nitrogen atom yields the final imine product. libretexts.org
The formation of imines from this compound introduces the alkenyl moiety into a new chemical environment, which can be exploited for further synthetic transformations. The stability of the resulting imine can vary depending on the structure of the carbonyl compound used. libretexts.org This reaction is a cornerstone in the synthesis of various heterocyclic compounds and as a method for creating dynamic covalent bonds.
Table 2: Examples of Carbonyl Compounds for Imine Formation
| Carbonyl Compound | Class | Potential Product with this compound |
|---|---|---|
| Benzaldehyde | Aromatic Aldehyde | N-(benzylidene)this compound |
| Acetone | Aliphatic Ketone | N-(propan-2-ylidene)this compound |
| Cyclohexanone | Cyclic Ketone | N-(cyclohexylidene)this compound |
Reactions Involving the Alkene Moiety
The terminal double bond of this compound provides a reactive site for a range of addition and cycloaddition reactions, enabling the construction of cyclic and polymeric structures.
Diels-Alder Reactions and Mechanistic Insights
The alkene group in this compound can function as a dienophile in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. wikipedia.org This reaction forms a six-membered ring by reacting with a conjugated diene. wikipedia.org For this compound or its derivatives to participate, the alkene must react with a suitable diene. The reaction is a concerted, pericyclic process, valued for its ability to form two new carbon-carbon bonds and up to four stereocenters in a single step. wikipedia.orgtotal-synthesis.com
A particularly relevant transformation is the intramolecular Diels-Alder (IMDA) reaction. researchgate.net In this variant, the diene and dienophile are part of the same molecule. A derivative of this compound could be synthesized to contain a diene moiety, which could then undergo an IMDA reaction with the hexenyl double bond. For example, acylation of the amine with a diene-containing carboxylic acid would create a precursor poised for cyclization. Computational studies on related systems, such as 1-(hex-5-enyl)cyclohexa-1,3-diene, show that the tether connecting the diene and dienophile influences the stereochemical outcome of the cyclization, often favoring a trans-fused ring system. researchgate.netresearchgate.net The mechanism is typically a one-step, two-stage process where the formation of the two new sigma bonds is not perfectly synchronous. researchgate.net
Furthermore, the amine functionality itself can be used to generate a diene. For instance, conversion to a 1-amino-1,3-diene derivative would make the molecule an electron-rich diene, ready to react with various electron-poor dienophiles in intermolecular Diels-Alder reactions. ua.es
Polymerization and Oligomerization Studies
The terminal alkene of this compound is a monomer unit that can participate in polymerization and oligomerization reactions. These processes typically proceed via coordination-insertion mechanisms using transition metal catalysts, similar to the polymerization of other α-olefins like 1-hexene (B165129). rsc.org
Research on the polymerization of 1-hexene has identified various catalyst systems capable of producing poly(hex-1-ene). rsc.org For instance, zirconium complexes featuring amine bis(phenolate) ligands, when activated with a co-catalyst like B(C₆F₅)₃, have shown remarkable activity. rsc.org The presence of a donor group on the ligand, such as an amine, can significantly enhance the catalyst's activity and lead to the formation of high molecular weight polymers. rsc.org For the direct polymerization of this compound, the primary amine group would likely require protection (e.g., through acylation or silylation) or the use of a catalyst that is tolerant to Lewis basic functional groups to prevent catalyst deactivation.
Oligomerization, the formation of short-chain polymers, is also a significant reaction pathway. google.com Studies on the co-oligomerization of ethylene (B1197577) and 1-hexene using chromium-based catalysts with aminodiphosphine (PNP) ligands demonstrate the formation of specific oligomers, such as C₁₀ and C₁₂ hydrocarbons. researchgate.net The mechanism involves the formation of a metallacycle intermediate, and the selectivity of the process is highly dependent on the catalyst structure and reaction conditions. researchgate.net Similar strategies could be applied to the oligomerization of this compound to produce functional oligomers with pendant amine groups.
Table 3: Potential Catalyst Systems for Polymerization of the Alkene Moiety
| Catalyst System | Monomer Studied | Key Findings/Relevance |
|---|---|---|
| [ONNO]Zr(CH₂Ph)₂ / B(C₆F₅)₃ | Hex-1-ene | Zirconium complex with an amine donor arm shows exceptionally high polymerization activity. rsc.org |
| [CrCl₃(PNP)] / Co-catalyst | Ethylene / 1-Hexene | Catalyzes selective co-oligomerization via a metallacyclic mechanism. researchgate.net |
Advanced Spectroscopic and Analytical Characterization in Hex 5 En 1 Amine Research
Nuclear Magnetic Resonance Spectroscopy (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. numberanalytics.com By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom in hex-5-en-1-amine can be determined.
¹H NMR for Structural Elucidation
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the different types of protons and their neighboring atoms within the this compound molecule. The chemical shift of a proton is influenced by its local electronic environment. Protons near electronegative atoms or unsaturated groups are deshielded and resonate at higher chemical shift values (downfield). pdx.edu
In the ¹H NMR spectrum of this compound, the protons on the terminal double bond (vinylic protons) are expected to appear in the range of 4.9-5.8 ppm. The protons on the carbon adjacent to the amine group (α-protons) would likely resonate around 2.7 ppm, while the protons on the carbon adjacent to the double bond (allylic protons) would be found near 2.0 ppm. The remaining methylene (B1212753) protons in the alkyl chain would appear further upfield, typically between 1.3 and 1.7 ppm. The protons of the amine group itself often show a broad signal that can vary in chemical shift depending on the solvent and concentration. pdx.edu
A hypothetical ¹H NMR data table for this compound is presented below, illustrating the expected chemical shifts and multiplicities for each proton.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 (CH₂) | 4.90 - 5.05 | m | - |
| H-5 (CH) | 5.75 - 5.85 | m | - |
| H-1 (CH₂) | ~2.70 | t | ~6.5 |
| H-4 (CH₂) | ~2.05 | q | ~7.0 |
| H-2, H-3 (CH₂) | 1.30 - 1.70 | m | - |
| NH₂ | 0.5 - 5.0 | br s | - |
| Note: This is a generalized table. Actual spectral values can vary based on solvent and experimental conditions. |
¹³C NMR for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon backbone of the molecule. libretexts.org Each unique carbon atom in this compound gives a distinct signal in the spectrum. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the resolution of all carbon signals. libretexts.org
The carbons of the double bond (C-5 and C-6) are expected to resonate downfield, typically in the range of 114-140 ppm. wisc.edu The carbon atom bonded to the electronegative nitrogen atom (C-1) would also be shifted downfield, appearing around 40-45 ppm. The other sp³ hybridized carbons in the alkyl chain (C-2, C-3, and C-4) will appear at higher field strengths (lower ppm values). wisc.edu
Below is a table summarizing the anticipated ¹³C NMR chemical shifts for this compound.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-5 | ~138 |
| C-6 | ~115 |
| C-1 | ~42 |
| C-4 | ~33 |
| C-3 | ~31 |
| C-2 | ~26 |
| Note: This is a generalized table. Actual spectral values can vary based on solvent and experimental conditions. |
Advanced NMR Techniques for Conformational Analysis
While ¹H and ¹³C NMR are excellent for determining the basic structure, advanced NMR techniques are required to study the three-dimensional arrangement of atoms, or conformation, of flexible molecules like this compound. nih.gov Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about through-space interactions between protons, helping to define the molecule's preferred shape in solution. numberanalytics.com For more complex conformational analysis, methods like measuring residual dipolar couplings (RDCs) can be employed. rsc.org These advanced experiments, often combined with quantum mechanical calculations, allow for a detailed understanding of the molecule's dynamic behavior and conformational preferences, which can be crucial for understanding its reactivity and interactions. nih.govmdpi.com
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. soton.ac.uk It is a destructive technique that provides information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a highly accurate method for determining the elemental and isotopic composition of a molecule. measurlabs.com It can measure the mass of a compound with very high precision, often to four or five decimal places. This level of accuracy allows for the unambiguous determination of the molecular formula of this compound (C₆H₁₃N), distinguishing it from other compounds that may have the same nominal mass. measurlabs.com For instance, the exact mass of this compound is 99.1048 g/mol . HRMS is an essential tool for confirming the identity of newly synthesized compounds and for analyzing complex mixtures. researchgate.net
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique commonly used in mass spectrometry that is particularly well-suited for analyzing polar and thermally labile molecules like amines. vaia.com In ESI-MS, a solution of the analyte is sprayed through a high-voltage capillary, creating charged droplets from which the solvent evaporates, leaving gas-phase ions. vaia.com For this compound, ESI would typically produce a protonated molecule, [M+H]⁺, where M is the this compound molecule. The mass spectrometer then analyzes the mass-to-charge ratio of this ion. ESI-MS is known for its sensitivity and its ability to analyze complex mixtures, making it a valuable tool in various research areas where this compound might be studied. scispace.comnih.gov
X-ray Diffraction Analysis of this compound Derivatives
X-ray diffraction (XRD) is a premier technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. nih.gov While this compound is a liquid at room temperature sigmaaldrich.com, its chemically modified, solid derivatives can be analyzed by XRD to provide precise data on bond lengths, bond angles, and crystal packing. This method is indispensable for confirming the stereochemistry and supramolecular assembly of new compounds derived from this compound. nih.govacs.org
The process involves irradiating a single crystal of a derivative with an X-ray beam. The resulting diffraction pattern of spots is collected, and the intensities of these spots are used to calculate an electron density map, from which the molecular structure is built and refined. nih.gov Although specific crystallographic studies for simple derivatives of this compound are not prominently featured in the surveyed literature, the principles of the technique are widely applied to related aliphatic and functionalized amine derivatives. rsc.orgroyalsocietypublishing.org For instance, studies on Schiff-base derivatives of other amines reveal how intermolecular interactions, such as hydrogen bonds and π-stacking, dictate the crystal packing. acs.org Similarly, analysis of functionalized alkenes provides insight into how molecular conformation is affected by crystal lattice forces. rsc.orgnih.gov
Should a crystalline derivative of this compound, such as a salt or a Schiff base, be synthesized, single-crystal XRD analysis would yield a wealth of structural information.
Table 1: Typical Parameters Obtained from Single-Crystal X-ray Diffraction Analysis.
| Parameter | Description | Typical Information Yielded |
|---|---|---|
| Crystal System | The symmetry classification of the crystal lattice (e.g., monoclinic, orthorhombic). nih.gov | Provides fundamental information about the packing symmetry of the molecules. |
| Space Group | Describes the symmetry elements of the unit cell (e.g., P2₁/c). nih.gov | Defines the arrangement of molecules within the repeating unit of the crystal. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). royalsocietypublishing.org | Defines the size and shape of the fundamental repeating block of the crystal. |
| Bond Lengths | The distances between the nuclei of two bonded atoms (in Ångströms, Å). royalsocietypublishing.org | Confirms covalent bond orders and identifies unusual bonding situations. |
| Bond Angles | The angles (in degrees, °) formed between three connected atoms. royalsocietypublishing.org | Defines the local geometry and conformation of the molecule. |
| Torsion Angles | The dihedral angles that describe the rotation around a chemical bond. | Reveals the 3D conformation of the molecule, including the orientation of substituents. |
Electron Paramagnetic Resonance (EPR) for Radical Intermediates
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to detect and characterize species with unpaired electrons, such as free radicals. chemrxiv.org This method is exceptionally valuable for studying reaction mechanisms that involve radical intermediates. The reaction of this compound, particularly after its conversion to an enamine, can be subject to single-electron transfer (SET) processes, generating transient radical cations that are key to certain synthetic transformations. chinesechemsoc.orgresearchgate.net
Advanced time-resolved EPR (TREPR) techniques have enabled the direct in-situ observation of transient enamine radical cations and the subsequent α-imino radicals formed during photoredox catalysis. chemrxiv.orgchinesechemsoc.org Although these studies were not performed specifically on this compound itself, the findings on analogous primary amine-derived enamines are directly relevant. chinesechemsoc.org In these experiments, laser excitation is used to initiate the reaction, and the resulting EPR spectrum provides information on the structure and electronic environment of the radical species. researchgate.net Key parameters extracted from an EPR spectrum are the g-factor and hyperfine splitting constants, which act as fingerprints for a specific radical. researchgate.net
Studies on other primary amine radical cations have shown they can be generated and studied in low-temperature matrices, allowing for detailed analysis of their structure and thermal rearrangements. nih.gov The application of EPR to reactions involving this compound would provide definitive evidence for the involvement of radical intermediates and offer deep mechanistic insights.
Table 2: Representative EPR Data for Enamine-Related Radical Intermediates.
| Radical Intermediate | Precursor/System | g-factor | Hyperfine Splitting Constants (a) in mT | Reference |
|---|---|---|---|---|
| Enamine Radical Cation | Enamine from β-ketoester | ~2.003 | a(N) = 0.57, a(H) = 0.23, a(H) = 0.64, 2a(H) = 3.44 | chinesechemsoc.org |
| α-Imino Radical | Deprotonation of enamine radical cation | ~2.003 | a(N) = 1.45, a(H) = 0.85, a(H) = 0.45 | chinesechemsoc.org |
| n-Propylamine Radical Cation | n-Propylamine in Freon matrix | 2.0031 | a(2Hα) = 3.51, a(2Hβ) = 3.16, a(2N) = 1.95 | nih.gov |
Other Spectroscopic Methods (e.g., UV-Vis Spectroscopy, IR Spectroscopy)
Infrared (IR) Spectroscopy
Infrared spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. pressbooks.pub For this compound, the IR spectrum is characterized by absorptions from the primary amine group (-NH₂) and the terminal alkene group (C=CH₂). orgchemboulder.comlibretexts.org
The primary amine gives rise to several distinct bands: a pair of medium-intensity peaks between 3300-3500 cm⁻¹ due to asymmetric and symmetric N-H stretching, a scissoring (bending) vibration from 1550-1650 cm⁻¹, and a broad N-H wagging absorption in the 665-910 cm⁻¹ range. orgchemboulder.comlibretexts.org The aliphatic C-N stretch appears as a weaker band between 1000-1250 cm⁻¹. libretexts.orgmsu.edu The terminal alkene group is identified by its =C-H stretching absorption just above 3000 cm⁻¹ (~3080 cm⁻¹), a C=C stretching band around 1640 cm⁻¹, and strong out-of-plane =C-H bending bands near 990 and 910 cm⁻¹. libretexts.orgvscht.cz
Table 3: Predicted Characteristic IR Absorption Bands for this compound.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| **Primary Amine (R-NH₂) ** | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 (two peaks) | Medium, Sharp |
| N-H Bend (scissoring) | 1550 - 1650 | Medium | |
| C-N Stretch | 1020 - 1250 | Weak to Medium | |
| N-H Wag | 665 - 910 | Broad, Strong | |
| **Alkene (-CH=CH₂) ** | =C-H Stretch | 3020 - 3080 | Medium |
| C=C Stretch | 1620 - 1680 | Weak to Medium | |
| =C-H Bend (out-of-plane) | ~990 and ~910 | Strong | |
| Alkane (-CH₂-) | C-H Stretch | 2850 - 2960 | Strong |
Data compiled from general spectroscopic tables and principles. pressbooks.puborgchemboulder.comvscht.czlibretexts.org
UV-Vis Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. msu.edu The utility of this technique depends on the presence of chromophores, typically conjugated π-systems. In its native form, this compound lacks significant conjugation. The constituent functional groups—the amine and the isolated carbon-carbon double bond—are simple chromophores whose primary electronic transitions (n→σ* for the amine and π→π* for the alkene) occur at wavelengths below 200 nm. msu.edu These transitions fall into the "far-UV" region, which is not accessible by standard laboratory UV-Vis spectrophotometers.
However, UV-Vis spectroscopy becomes a powerful tool for studying reactions and derivatives of this compound. For example, if the amine is converted into a conjugated system, such as an imine or an enamine that is part of a larger π-system, the absorption maximum (λ_max) will shift to longer, more easily observable wavelengths (a bathochromic shift). researchgate.net This principle is used to monitor reaction progress or to characterize new, more complex derivatives. nih.govuni-regensburg.de For example, a study on a related N,N,N-trimethyl-N-(6,6-diphenylhex-5-en-1-yl) ammonium (B1175870) salt, which contains a conjugated diphenylalkene moiety, showed significant absorption peaks between 215 and 260 nm. researchgate.net
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| n-Propylamine |
| (E)-4-Hexen-1-amine |
| Hex-5-en-1-ol |
| Ethylenediamine |
| Aniline |
Applications of Hex 5 En 1 Amine in Complex Molecule Synthesis and Materials Science
Role as a Building Block in Pharmaceutical Synthesis
The dual reactivity of Hex-5-en-1-amine makes it a versatile scaffold for the construction of complex molecules with potential biological activity. It serves as a key starting material or intermediate in the discovery and synthesis of new therapeutic agents.
Combinatorial chemistry aims to rapidly synthesize large libraries of related compounds for high-throughput screening to identify new drug leads. edelris.com Molecules like this compound are valuable in this context because their two distinct functional groups can be independently modified, leading to a wide array of derivatives from a single core structure. The primary amine can be acylated, alkylated, or used in peptide coupling reactions, while the terminal alkene can undergo transformations such as olefin metathesis, hydroamination, or cycloaddition. This modular approach allows for the systematic exploration of chemical space to optimize biological activity and other drug-like properties. researchgate.net The use of bifunctional amine-containing molecules is a recognized strategy for producing diverse molecular libraries for the synthesis of polyamides, polyimides, and other structures relevant to pharmaceuticals. acs.org
This compound and its derivatives serve as intermediates in the multi-step synthesis of various Active Pharmaceutical Ingredients (APIs). Its incorporation into a larger molecule can influence properties such as binding affinity, selectivity, and metabolic stability. For example, the hexenyl chain can act as a flexible linker or a lipophilic component within a drug candidate, potentially improving its interaction with a biological target. The synthesis of complex heterocyclic compounds, which form the core of many natural products and APIs, often relies on versatile building blocks that can undergo cyclization reactions. researchgate.netmdpi.comrsc.org The alkene and amine functionalities in this compound make it a suitable precursor for creating such heterocyclic systems.
A specific and significant application of this compound derivatives is in the synthesis of inhibitors for the Hepatitis C Virus (HCV) NS3/4A protease, an essential enzyme for viral replication and a major drug target. semanticscholar.orgnih.gov Patents describe the use of a this compound-derived fragment in the construction of complex macrocyclic protease inhibitors. google.comgoogle.com
In one synthetic route, a derivative, (2S)-4,4,4-trifluoro-2-{[(hex-5-en-1-yloxy)carbonyl]amino}butanoic acid, is used as a key building block. google.com The hexenyl moiety in these structures often serves as a precursor for a ring-closing metathesis reaction, a powerful method for constructing the large macrocyclic rings characteristic of many potent HCV protease inhibitors. nih.gov The resulting macrocycle constrains the molecule into a conformation that fits optimally into the protease's active site, enhancing its inhibitory potency.
| Compound/Intermediate | Role in Synthesis | Relevant Disease Target |
| (2S)-4,4,4-trifluoro-2-{[(hex-5-en-1-yloxy)carbonyl]amino}butanoic acid | Building block for macrocyclization | HCV NS3/4A Protease google.com |
| N-methylthis compound hydrochloride | Precursor for fluorinated analogues of inhibitors | HCV NS3/4A Serine Protease lookchem.com |
Synthesis of Active Pharmaceutical Ingredients (APIs)
Contributions to Polymer Chemistry and Materials Science
The distinct functionalities of this compound are also exploited in the field of materials science, particularly for creating functional polymers and modifying the surfaces of nanoparticles.
Functional polymers are materials designed with specific chemical groups to impart desired properties, such as responsiveness to stimuli (e.g., pH) or the ability to bind other molecules. rsc.org this compound can be used to introduce both primary amine and alkene functionalities into a polymer structure. The amine group can be reacted with polymers containing complementary functional groups, such as acetoacetoxy or carboxylic acid moieties, through post-polymerization modification. rsc.org This approach allows for the creation of polymers with pendant amine groups, which can alter solubility, provide sites for further conjugation, or introduce pH-responsive behavior. The unreacted alkene group remains available for subsequent cross-linking reactions, enabling the formation of hydrogels or other networked materials.
This compound has been successfully used as a capping agent in the synthesis of highly stable and brightly emitting silicon nanoparticles (Si NPs). researchgate.netrsc.org In this process, the alkene end of the molecule covalently bonds to the surface of the silicon core, leaving the amine group exposed on the nanoparticle's exterior. This creates a stable, amine-terminated surface.
These amine-functionalized nanoparticles exhibit several advantageous properties. The amine groups provide excellent stability in aqueous solutions over a wide pH range (1–13) and at high temperatures. rsc.org Furthermore, the presence of a positive charge on the protonated amine groups facilitates the uptake of these nanoparticles into cells, making them highly suitable for bioimaging applications. researchgate.netrsc.org Research has shown that the length of the alkyl chain connecting the amine to the nanoparticle core can be used to tune the optical properties of the resulting nanoparticles. rsc.org
| Property | Value | Significance |
| Nanoparticle Size | 1.57 ± 0.24 nm | Homogeneous size distribution rsc.org |
| Emission Quantum Yield | ~12% | Bright emission suitable for imaging rsc.org |
| pH Stability Range | 1 - 13 | High stability in various biological and chemical environments rsc.org |
| Cellular Uptake | Readily taken up by BV2 cells | Potential for use in bioimaging and drug delivery rsc.org |
Synthesis of Functional Polymers
Intermediate in Agrochemical Production
The development of new and effective agrochemicals is crucial for modern agriculture, and it relies on the synthesis of complex organic molecules with specific biological activities. dokumen.pub this compound serves as a key chemical intermediate in the production of pesticides and other agricultural chemicals. lookchem.com Its utility stems from its dual functionality, which allows for the systematic construction of more elaborate molecular architectures.
The primary amine group provides a reactive site for forming amide, sulfonamide, or other nitrogen-containing linkages, which are common structural motifs in active agrochemical compounds. dokumen.publookchem.com Simultaneously, the terminal alkene group offers a handle for further chemical modification. It can be used to introduce other functional groups or to append the molecule to a larger scaffold through reactions such as hydroformylation, epoxidation, or metathesis. This dual reactivity makes it a building block for creating diverse libraries of compounds for screening and development. lookchem.comsmolecule.com For instance, compounds with similar hexenylamine structures have been explored for their potential as novel pesticides. smolecule.comguidechem.com The integration of such unsaturated alkyl chains is a known strategy for developing drugs and other bioactive molecules, a principle that extends to the agrochemical industry. nordmann.global
The synthesis of modern agrochemicals often requires stereocontrolled reactions to produce the most active and specific enantiomer of a chiral compound, thereby reducing environmental impact by eliminating inactive isomers. dokumen.pub The flexible six-carbon chain of this compound can be incorporated into synthetic pathways designed to generate these precise, three-dimensional structures essential for potent and selective biological activity.
Table 1: Research Findings on this compound and Related Compounds in Agrochemical Synthesis
| Finding/Application | Description | Relevant Functional Group(s) | Source(s) |
| Building Block for Pesticides | This compound is explicitly identified as a building block in the production of pesticides. lookchem.com | Primary Amine, Terminal Alkene | lookchem.com |
| Intermediate for Bioactive Molecules | The precursor, 5-Hexen-1-ol, is an intermediate for high-value-added pesticides, indicating the utility of the C6-alkene backbone. guidechem.com | Terminal Alkene (from precursor) | guidechem.com |
| Development of Novel Drugs/APIs | The compound is used in synthesizing Active Pharmaceutical Ingredients (APIs) with unsaturated alkyl chains, a strategy applicable to agrochemicals. nordmann.global | Primary Amine, Terminal Alkene | nordmann.global |
| Exploration of Structural Analogs | Compounds with structural similarities have been investigated for potential use as agrochemicals. smolecule.com | Amine, Alkene | smolecule.com |
Applications in Dye and Pigment Synthesis
In the field of materials science, this compound is utilized as a building block for functional materials, including dyes and pigments. ambeed.com The synthesis of many organic dyes and pigments involves the chemical modification of a core chromophore (the color-producing part of the molecule). The primary amine of this compound serves as a convenient point of attachment to introduce the hexenyl group into larger dye structures.
This modification can be achieved through various reactions. For example, the amine can react with haloanthraquinones or other dye precursors containing electrophilic sites to form new C-N bonds. colab.ws Anthraquinone derivatives are a major class of industrial dyes, and functionalization with alkylamine chains is a common strategy to tune their properties. colab.ws Similarly, in the vast class of azo dyes, aromatic amines are fundamental starting materials. While this compound is aliphatic, its amine group can be used to react with diazonium salts or to build up more complex dye structures where the hexenyl tail can influence the final properties of the pigment. researchgate.net
The introduction of the hex-5-enyl group can serve several purposes:
Solubility Modification: The nonpolar six-carbon chain can alter the solubility of the dye, making it more compatible with specific solvents or polymer matrices.
Substrate Binding: The terminal alkene can be used to covalently bond the dye to a substrate (e.g., a polymer or fabric) through polymerization or grafting reactions, leading to improved colorfastness.
Altering Photophysical Properties: Attaching the aliphatic chain can subtly modify the electronic environment of the chromophore, leading to shifts in its absorption and emission spectra (i.e., changing its color).
Use in Supramolecular Chemistry and Nanoscaffolds
Supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures held together by non-covalent interactions. researchgate.net this compound is an excellent building block for this purpose due to its amphiphilic character—a polar amine "head" and a nonpolar hydrocarbon "tail". ambeed.com This structure allows it to participate in the self-assembly processes that form organized systems like micelles, vesicles, or molecular layers.
The terminal alkene and the primary amine also allow this compound to be used in the construction of more permanent, covalently linked structures like macrocycles and nanoscaffolds. Research has shown its direct application in diversity-oriented synthesis to create complex macrocyclic scaffolds. In one strategy, this compound hydrochloride was used as a nucleophile to trap a reactive isocyanate intermediate, forming a key urea (B33335) linkage within a larger, ring-like structure. cam.ac.uk This demonstrates its role in building complex molecular architectures that are central to supramolecular design.
Furthermore, the principles of its application can be seen in related molecules. The analogous compound, 5-Hexyn-1-amine, is known to be a functional building block in supramolecular chemistry for creating palladium complexes. biosynth.com By extension, this compound can be used to create similar metal-organic structures or to functionalize surfaces.
In the context of nanoscaffolds, which are ordered structures on the nanoscale, this compound can be a component in creating functional surfaces or three-dimensional frameworks. researchgate.net The amine group can anchor the molecule to a surface or particle, while the terminal alkene provides a reactive site for polymerization or cross-linking, creating a stable, functionalized nanomaterial. These organized assemblies have potential applications in catalysis, separation technology, and bio-nanotechnology. researchgate.netresearchgate.net
Table 2: Research Findings on the Use of this compound in Supramolecular Chemistry and Nanoscaffolds
| Application Area | Specific Use | Key Molecular Features | Source(s) |
| Supramolecular Chemistry | Building block for organic frameworks and supramolecular materials. | Amphiphilic nature, bifunctionality. | ambeed.com |
| Complex Molecule Synthesis | Used in the diversity-oriented synthesis of macrocyclic scaffolds via reaction with isocyanates. | Nucleophilic amine group. | cam.ac.uk |
| Analogue Application | The related 5-Hexyn-1-amine is used as a building block for palladium complexes in supramolecular chemistry. | Amine and terminal unsaturated bond. | biosynth.com |
| Nanoscaffold Principles | Amphiphilic molecules self-assemble into ordered nanostructures, a principle applicable to this compound. | Polar head (amine) and nonpolar tail (hexyl chain). | researchgate.net |
Computational and Theoretical Chemistry Studies of Hex 5 En 1 Amine Reactivity
Quantum Mechanical Calculations for Reaction Mechanisms
Quantum mechanics (QM) forms the fundamental basis for most modern computational chemistry methods. By solving approximations of the Schrödinger equation, QM calculations can determine the electronic structure of a molecule, which in turn governs its reactivity. nih.gov These methods are used to map out potential energy surfaces for chemical reactions, identifying reactants, products, transition states, and intermediates. This allows for a detailed, step-by-step understanding of how a reaction proceeds. For unsaturated amines like Hex-5-en-1-amine, QM calculations can elucidate mechanisms such as additions to the double bond, substitutions at the amine, and intramolecular cyclizations.
The bifunctional nature of this compound (containing both a nucleophilic amine and an electrophilic/radical-accepting alkene) makes it a candidate for intramolecular cyclization reactions to form nitrogen-containing rings, such as substituted piperidines or pyrrolidines. The 5-hexenyl moiety is a classic substrate for such studies. For instance, the cyclization of the related 3-tert-butylhex-5-enyl radical has been a subject of theoretical interest to test transition-state models. acs.org
Transition state theory is a cornerstone of understanding reaction kinetics. Computational analysis focuses on locating the transition state (TS) on the potential energy surface, which represents the highest energy barrier along the reaction coordinate. The geometry and energy of this TS determine the feasibility and rate of the reaction.
In reactions analogous to the cyclization of this compound, such as the intramolecular Diels-Alder (IMDA) reaction of 1-(hex-5-enyl)cyclohexa-1,3-diene, computational studies using the B3LYP/6-31G* level of theory have analyzed the transition state. researchgate.netresearchgate.net These studies often reveal that such cyclizations are not perfectly synchronous. For the IMDA reaction, analysis of the carbon-carbon bond distances in the transition state showed a slight asynchronicity in the formation of the new single bonds. researchgate.net This two-stage, one-step mechanism is a common finding in contemporary computational studies of cycloadditions, challenging the textbook synchronous model. researchgate.net For this compound, a hydroaminocyclization could be modeled to determine if the C-N bond formation and proton transfer steps occur synchronously or asynchronously, with calculations revealing the precise geometry and energetic barrier of the transition state.
Table 1: Key Parameters in Transition State Analysis of Cyclization
| Parameter | Description | Significance for this compound Cyclization |
|---|---|---|
| Activation Energy (Ea) | The energy difference between the reactants and the transition state. | A lower Ea suggests a faster reaction rate for forming cyclic products like piperidine (B6355638) derivatives. |
| Transition State Geometry | The specific arrangement of atoms at the highest point of the energy barrier. | Determines the stereochemical outcome (e.g., chair vs. boat-like TS) and reveals the mechanism (synchronous vs. asynchronous). |
| Imaginary Frequency | A single negative vibrational frequency corresponding to the motion along the reaction coordinate. | Confirms that the calculated structure is a true transition state and not a minimum on the potential energy surface. |
The reactivity of this compound is dictated by its electronic structure. Quantum mechanical calculations, particularly within the framework of conceptual Density Functional Theory (DFT), provide a suite of indices to predict where and how a molecule will react. mdpi.com
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to these predictions.
HOMO: Represents the outermost electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. For this compound, the HOMO is likely localized on the nitrogen atom's lone pair, indicating its nucleophilic character.
LUMO: Represents the lowest energy site for accepting electrons and is associated with the molecule's ability to act as an electrophile. The LUMO may be distributed around the C=C double bond, indicating its susceptibility to nucleophilic attack.
The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity. A small HOMO-LUMO gap generally implies high polarizability, low kinetic stability, and higher chemical reactivity. researchgate.net Other reactivity descriptors can also be calculated, such as electrophilicity and nucleophilicity indices, which quantify the molecule's ability to accept or donate electrons, respectively. mdpi.com
The Fukui function is a local reactivity indicator that shows which atoms within a molecule are most likely to undergo electrophilic or nucleophilic attack. mdpi.com For this compound, these calculations would likely confirm the nitrogen atom as the primary site for electrophilic attack and the terminal carbon of the double bond as a likely site for nucleophilic or radical attack.
Transition State Analysis of Cyclization Reactions
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is the most widely used quantum mechanical method in chemistry today due to its favorable balance of computational cost and accuracy. aimspress.com DFT describes the properties of a multi-electron system using its electron density rather than a complex many-electron wavefunction. nih.gov The B3LYP hybrid functional is a popular choice that has been shown to give reliable results for a wide range of organic reactions. nih.govresearchgate.net
For this compound, DFT can be applied to:
Optimize Molecular Geometry: Determine the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles.
Calculate Thermodynamic Properties: Compute energies, enthalpies, and Gibbs free energies to predict the stability of different conformers and the thermodynamics of reactions.
Predict Spectroscopic Properties: Calculate vibrational frequencies (for IR and Raman spectra) and NMR chemical shifts to aid in experimental characterization. researchgate.net
Map Reaction Pathways: As discussed previously, DFT is used to calculate the energies of reactants, products, and transition states to elucidate reaction mechanisms. researchgate.netresearchgate.net
Table 2: Properties of this compound Predictable by DFT
| Property | Computational Output | Application |
|---|---|---|
| Optimized Geometry | Bond lengths, bond angles, dihedral angles | Provides the most stable 3D structure of the molecule. |
| Vibrational Frequencies | A list of frequencies and their intensities | Predicts the molecule's IR spectrum for comparison with experimental data. researchgate.net |
| NMR Chemical Shifts | Isotropic shielding values | Predicts ¹H and ¹³C NMR spectra, aiding in structural confirmation. acs.org |
| Frontier Orbitals (HOMO/LUMO) | Orbital energies and visualizations | Assesses electronic reactivity, identifying nucleophilic and electrophilic sites. mdpi.com |
| Reaction Energy Profile | Energies of reactants, transition states, and products | Determines reaction kinetics (activation energy) and thermodynamics (reaction energy). |
Molecular Dynamics Simulations of this compound Interactions
While quantum mechanics is excellent for studying the details of a single reaction, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.gov MD applies classical mechanics to model the movement of atoms and molecules, allowing for the simulation of larger systems (e.g., a solute in a solvent box) for longer timescales (nanoseconds to microseconds).
For this compound, MD simulations could be employed to study:
Solvation Effects: How the flexible chain and functional groups of this compound interact with different solvents (e.g., water, ethanol). This involves analyzing hydrogen bonding patterns between the amine group and solvent molecules and the conformational changes of the hexenyl chain.
Aggregation Behavior: At higher concentrations, MD can simulate how multiple this compound molecules interact with each other. It can reveal tendencies to form aggregates or micelles, driven by hydrophobic interactions of the alkyl chains and polar interactions of the amine headgroups.
Interactions with Surfaces or Interfaces: MD is a powerful tool to model how this compound might adsorb onto a surface or partition at a liquid-liquid interface. This is relevant for applications in materials science or catalysis.
Conformational Sampling: MD simulations can explore the vast conformational space of the flexible this compound molecule, identifying the most populated conformers and the dynamics of their interconversion. nih.gov
Although specific MD studies focused solely on this compound are not prevalent in the literature, the methodology is well-established for studying a wide range of chemical and biological systems, including the dynamic behavior of protein-ligand complexes and the aggregation of molecules like asphaltenes. nih.govrsc.org
Prediction of Spectroscopic Parameters and Conformational Preferences
Computational chemistry is a vital tool for predicting and interpreting spectroscopic data. By calculating the properties associated with different spectroscopic techniques, theoretical models can help confirm experimental structures or predict the spectra of yet-unsynthesized molecules.
For a flexible molecule like this compound, a key challenge is its conformational freedom. The molecule can exist as a population of different conformers (rotamers) at room temperature. Computational methods can be used to:
Perform a Conformational Search: Systematically or stochastically explore different rotations around the single bonds to find various low-energy conformers.
Calculate Relative Energies: Use high-level QM methods (like DFT or MP2) to calculate the relative Gibbs free energies of these conformers to determine their populations in equilibrium. acs.orguvic.ca
Predict Spectroscopic Data for Each Conformer: Calculate the expected spectrum (e.g., IR, NMR) for each significant conformer. The final predicted spectrum is a population-weighted average of the individual spectra.
This approach has been successfully used to elucidate the conformational preferences and assign the IR spectra of complex molecules like protonated N-acetyl hexosamines. researchgate.net
Table 3: Computationally Predicted Spectroscopic Data
| Spectroscopy Type | Predicted Parameter | Relevance for this compound |
|---|---|---|
| Infrared (IR) | Vibrational frequencies and intensities | Helps assign experimental peaks to specific bond stretches and bends (e.g., N-H, C=C, C-N). |
| Nuclear Magnetic Resonance (NMR) | Chemical shifts and coupling constants | Predicts ¹H and ¹³C NMR spectra to resolve stereochemistry and conformation. acs.org |
| Ion Mobility Spectrometry | Collision Cross Section (CCS) | Predicts the size and shape of the molecule's ion in the gas phase. A predicted CCS value for the [M+H]⁺ adduct of this compound is 121.1 Ų. uni.lu |
By combining these computational techniques, a comprehensive theoretical profile of this compound's reactivity, dynamics, and spectroscopic signatures can be constructed, guiding and complementing experimental investigations.
Future Research Directions and Emerging Trends for Hex 5 En 1 Amine
Development of Novel Catalytic Systems for Sustainable Transformations
The synthesis of amines is of paramount importance for the fine chemical industry, and developing efficient, atom-economical catalytic processes is a key goal of green chemistry. acs.orgnih.gov For unsaturated amines like Hex-5-en-1-amine, research is trending towards novel catalytic systems that offer high selectivity and sustainability.
One of the most promising sustainable methods for producing amines from alkenes is the one-pot hydroaminomethylation reaction. acs.orgnih.gov This tandem process involves hydroformylation of the alkene, condensation with an amine, and subsequent hydrogenation of the intermediate imine/enamine. acs.orgnih.gov Future work will likely focus on designing less expensive and more abundant metal complexes to replace or enhance the performance of traditional rhodium-based catalysts. nih.gov
Key areas of development include:
Dual-Metal Catalysis: Systems combining two different metals, such as rhodium and iridium or rhodium and ruthenium, are being explored to optimize different steps of the tandem reaction. arkat-usa.org For instance, while rhodium complexes are excellent for hydroformylation, iridium is more active for the hydrogenation of the C=N double bond in the enamine/imine intermediate, leading to higher chemoselectivity for the desired amine. arkat-usa.org
Ruthenium-Based Catalysts: Ruthenium complexes are gaining attention as cost-effective and highly efficient catalysts for various amine transformations. acs.orgnih.gov Research into ruthenium pincer complexes and Ru/C (ruthenium on carbon) catalysts demonstrates their effectiveness in N-alkylation of amines with alcohols via the "borrowing hydrogen" strategy, an environmentally benign process where water is the only byproduct. rsc.orgresearchgate.netresearchgate.net This methodology could be adapted for transformations involving this compound.
Aqueous Biphasic Catalysis: To simplify catalyst recovery and recycling, aqueous/organic two-phase systems are being developed. arkat-usa.org Using water-soluble ligands like TPPTS (P(m-C6H4SO3Na)3) allows the catalyst to be retained in the aqueous phase while the organic product is easily separated, aligning with the principles of sustainable chemistry. arkat-usa.org
Table 1: Comparison of Emerging Catalytic Systems for Amine Synthesis and Transformation
| Catalyst System | Reaction Type | Key Features & Findings | Relevance to this compound |
|---|---|---|---|
| Rh/Ir Dual-Metal Catalyst with TPPTS | Hydroaminomethylation | Achieves higher activity and chemoselectivity for amines under milder conditions in aqueous/organic biphasic systems. arkat-usa.org | Potentially enables sustainable synthesis of derivatives from this compound's alkene group. |
| [RuCl2(p-cymene)]2 / dppf ligand | N-Alkylation (Borrowing Hydrogen) | Efficiently catalyzes the N-alkylation of anilines using primary carbohydrate alcohols, creating C-N bonds. rsc.org | The amine group of this compound could be alkylated using this sustainable method. |
| Renewable Carbon-Supported Ru (Ru/PNC-700) | N-Alkylation (Borrowing Hydrogen) | Demonstrates high activity and selectivity in water as a green solvent; catalyst is easily recovered and reused. researchgate.net | Offers a green, recyclable catalytic system for modifying the amine functionality. |
| Rhodium Complexes with Phosphoramidite (B1245037) Ligands | Hydroaminomethylation | Can achieve extremely high regioselectivity (n:i >99:1) for the linear amine product from terminal alkenes. acs.org | Highly relevant for selectively transforming the terminal alkene of this compound. |
Exploration of Bio-orthogonal Reactions with this compound
Bio-orthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgacs.org The terminal alkene and primary amine groups of this compound are ideal functional handles for such transformations, opening avenues for its use in chemical biology to label and study biomolecules in real time. wikipedia.orgnih.gov
Future research will likely focus on two main strategies:
Alkene-Based Ligations: The terminal double bond of this compound can participate in bio-orthogonal reactions. The most prominent example is the tetrazine ligation, a rapid and selective reaction between an alkene and a 1,2,4,5-tetrazine. wikipedia.orgacs.org This "photo-click" reaction can also be initiated by light when using tetrazoles, providing spatiotemporal control over the labeling process in living systems. acs.org
Alkyne-Based Click Chemistry: The structural analogue, Hex-5-yn-1-amine, which contains a terminal alkyne, is a prime candidate for the Nobel-prize-winning "click chemistry". ambeed.comnih.gov Specifically, it can undergo copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) with azides. mdpi.com SPAAC, being copper-free, is particularly suited for applications in living organisms. mdpi.com Research into the synthesis and application of Hex-5-yn-1-amine and its derivatives for bioconjugation is a burgeoning field. doronscientific.combldpharm.com
Table 2: Bio-orthogonal Reactions Applicable to this compound and its Analogue
| Reaction Name | Reactive Partners | Key Features | Potential Application |
|---|---|---|---|
| Tetrazine Ligation | Alkene (e.g., this compound) + Tetrazine | Very fast kinetics, highly selective. wikipedia.orgacs.org | Labeling of biomolecules modified with a tetrazine moiety. |
| Photo-Click Reaction | Alkene (e.g., this compound) + Tetrazole | Can be initiated with UV light, offering spatiotemporal control. acs.org | Site-specific and time-controlled labeling in live cells. |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Strained Alkyne (e.g., derivative of Hex-5-yn-1-amine) + Azide (B81097) | Copper-free, making it highly biocompatible for in vivo studies. mdpi.com | Attaching probes to azide-modified proteins or glycans in living animals. |
| Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) | Terminal Alkyne (e.g., Hex-5-yn-1-amine) + Azide | Highly efficient and versatile "click" reaction. mdpi.com | Widespread use in bioconjugation, materials science, and drug discovery. |
Integration into Flow Chemistry and Automated Synthesis Platforms
The paradigm of chemical synthesis is shifting from traditional batch processes to continuous flow and automated platforms, which offer enhanced safety, efficiency, and scalability. This compound and its synthesis are well-suited for integration into these modern technologies.
Flow Chemistry: The hydroaminomethylation reaction, a key route to amines from alkenes, has been successfully adapted to a continuous flow process using water as the sole solvent. rsc.org This approach not only represents a green alternative to industrial amine synthesis but also allows for simplified separation and purification. Future research will likely focus on optimizing catalyst stability and reaction kinetics within microreactors for the continuous production of this compound or its derivatives.
Automated Synthesis: Automated parallel synthesizers, originally developed for peptides, are being adapted for the synthesis of other sequence-defined oligomers and small molecules. acs.orggoogle.com this compound, with its two distinct functional groups, can be used as a monomeric building block in automated protocols. For example, it could be incorporated into sequence-defined oligourethanes or other polymers for applications in molecular information storage or materials discovery. acs.org The development of phosphoramidite derivatives of molecules with similar functionalities for automated DNA synthesis further highlights the potential for incorporating amine-containing building blocks into complex, automated processes. acs.org
Advanced Applications in Bioimaging and Diagnostics
The functional groups of this compound make it an attractive component for the design of advanced tools for bioimaging and diagnostics.
Nanoparticle Functionalization: A significant emerging application is the use of this compound (referred to as hex-5-enylamine) to functionalize the surface of silicon nanoparticles (Si NPs). researchgate.net These amine-terminated nanoparticles are very stable, exhibit bright, tunable fluorescence, and have been successfully used for bioimaging in living cells. researchgate.netresearchgate.net The amine groups on the surface are crucial for their stability and provide a handle for further conjugation, while the alkyl chain length can modulate the optical properties. researchgate.net
Fluorescent Probes: The primary amine can act as a reactive trigger in fluorescent probes designed for detecting specific analytes. For instance, homoallylamine functionalities have been developed into triggers that react with formaldehyde (B43269), a key biological signaling molecule, to release a fluorescent reporter. conicet.gov.ar This design principle could be applied using this compound to create novel, sensitive probes for detecting formaldehyde or other reactive species in living cells.
Metal-Based Imaging Agents: Transition metal complexes are widely used in bioimaging due to their unique optical and magnetic properties. rsc.org The amine group of this compound can serve as a ligand to coordinate with metal ions like iron, manganese, or copper to form redox-active probes for optical or magnetic resonance imaging (MRI). rsc.org
Table 3: Emerging Applications of Amine-Functionalized Compounds in Bioimaging
| Probe Type | Functionalization Molecule | Imaging Modality | Target/Application |
|---|---|---|---|
| Silicon Nanoparticles (Si NPs) | This compound | Fluorescence Imaging | Used for imaging inside living BV2 cells; nanoparticles are located in the cytosol. researchgate.netresearchgate.net |
| Reactivity-Based Probe | Homoallylamine Trigger | Fluorescence Imaging | Detection of endogenous formaldehyde in living cells. conicet.gov.ar |
| Redox-Active Metal Complex | Amine-containing ligands | Optical Imaging / MRI | Sensing of bioactive species through changes in the metal's redox state. rsc.org |
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| (E)-3-(2,4,6-trimethoxyphenyl)acrylic acid |
| 1,2,4,5-tetrazine |
| 1-(2-furyl)ethanol |
| 11-Bromoundecene-1-ene |
| 3-aza-2-oxabicyclo[2.2.1]hept-5-ene |
| 4-Ethylhex-2-en-1-amine |
| 4-hydroxybutanone |
| 5-hydroxymethylcytosine (5-hmC) |
| 5-methylcytosine (5-mC) |
| Ammonia (B1221849) |
| Aniline |
| Azide |
| Benzylamine |
| Boronic acid |
| Butylbutyrate |
| Dicyclohexylphosphine |
| Di-tert-butyldicarbonate |
| Ethanol |
| Ethylene (B1197577) glycol |
| Formaldehyde |
| Furfuryl alcohol |
| This compound |
| Hex-5-yn-1-amine |
| Hydrogen |
| Iodomethane |
| Iridium |
| Iron |
| Isomannide |
| Isosorbide |
| Manganese |
| N-tert-butoxycarbonyl-3-aminopropanoic acid |
| N-tert-butoxycarbonyl-N-methyl-3-aminopropanoic acid |
| P(m-C6H4SO3Na)3 (TPPTS) |
| Paraformaldehyde |
| Phenylboronic acid |
| Piperazine |
| Propylamine |
| Rhodium |
| RuHCl(CO)PPh3)3 |
| Ruthenium |
| Silicon |
| Thiophenol |
| Tin(II) chloride |
| Undec-10-en-1-amine |
Q & A
Q. How can researchers ensure ethical sourcing and citation of prior work on this compound?
- Methodological Answer :
- Literature Surveys : Use databases like SciFinder or Reaxys to identify foundational patents and peer-reviewed studies .
- Citation Ethics : Avoid "citation stacking"; prioritize primary sources over reviews unless explicitly discussing trends .
- Conflict of Interest : Disclose funding sources (e.g., industry partnerships) that may influence experimental design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
